2-(Hydroxymethyl)-3,3-dimethylbutanoic acid
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Overview
Description
Scientific Research Applications
Metabolite Identification in Human Urine
A study by Grigoryev, Kavanagh, and Pechnikov (2016) identified several metabolites of a synthetic cannabimimetic, which is a derivative of 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, in human urine. The research utilized techniques like gas chromatography–mass spectrometry and liquid chromatography with time-of-flight mass spectrometry to identify these metabolites, revealing insights into the metabolic pathways of this compound (Grigoryev et al., 2016).
Cyanohydrin Synthesis
Powell et al. (1978) explored cyanohydrin synthesis as a method to synthesize 2,3-dihydroxy-2,3-dimethylbutanoic acid. This research contributed to the understanding of chemical reactions and intermediate compounds in the synthesis process, highlighting the versatility of this compound in organic synthesis (Powell et al., 1978).
Stereochemical Analysis
Research by Galetto and Gaffield (1969) on (–)-2-chloro-3,3-dimethylbutanoic acids, which are structurally related to 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid, contributed to the field of stereochemistry. Their work involved the determination of absolute configurations and provided valuable insights into the stereochemical properties of similar compounds (Galetto & Gaffield, 1969).
Photocatalyzed Oxidation Studies
Xu, Cai, and O’Shea (2007) investigated the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions. This study demonstrates the potential application of compounds like 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid in environmental science, particularly in the degradation of harmful substances (Xu, Cai, & O’Shea, 2007).
Synthesis and Applications in Organic Chemistry
Research by Hegarty and O'neill (1993) focused on the synthesis of sterically congested acetic acid derivatives, including reactions with tert-butyl 2-oxo-3,3-dimethylbutanoate. Their findings contribute to the understanding of chemical synthesis techniques and applications of similar compounds in organic chemistry (Hegarty & O'neill, 1993).
properties
IUPAC Name |
2-(hydroxymethyl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(4-8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMGVWXKGFZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-3,3-dimethylbutanoic acid |
Citations
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